molecular formula C7H14ClNO B13593284 O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride

Cat. No.: B13593284
M. Wt: 163.64 g/mol
InChI Key: APINYKZONOQEPQ-UHFFFAOYSA-N
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Description

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations, and the product is subsequently purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.

Scientific Research Applications

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol:

    Bicyclo[2.2.1]heptan-2-yl acetate: This compound has an acetate group instead of a hydroxylamine group.

Uniqueness

O-{bicyclo[2.2.1]heptan-2-yl}hydroxylamine hydrochloride is unique due to its hydroxylamine group, which imparts distinct reactivity and functionality compared to other bicyclic compounds. This makes it a valuable reagent in various chemical and biological applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

O-(2-bicyclo[2.2.1]heptanyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-9-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H

InChI Key

APINYKZONOQEPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2ON.Cl

Origin of Product

United States

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